7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one

Catalog No.
S1524518
CAS No.
147778-05-0
M.F
C9H7ClN2O3
M. Wt
226.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one

CAS Number

147778-05-0

Product Name

7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one

IUPAC Name

7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C9H7ClN2O3

Molecular Weight

226.61 g/mol

InChI

InChI=1S/C9H7ClN2O3/c10-6-2-1-5-3-8(12(14)15)9(13)11-7(5)4-6/h1-2,4,8H,3H2,(H,11,13)

InChI Key

JXGOSNKBNBJAGV-UHFFFAOYSA-N

SMILES

C1C(C(=O)NC2=C1C=CC(=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1C(C(=O)NC2=C1C=CC(=C2)Cl)[N+](=O)[O-]

7-Chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound characterized by its quinoline structure, which includes a chloro and a nitro group. The molecular formula is C9H8ClN3O2, and it has a molecular weight of approximately 227.63 g/mol. This compound features a bicyclic structure with significant potential in medicinal chemistry due to its unique functional groups that can participate in various

The reactivity of 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one can be attributed to the presence of both the chloro and nitro substituents. Common reactions include:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, leading to derivatives with varying biological activities.
  • Reduction Reactions: The nitro group can be reduced to an amine, altering the compound’s properties and potentially enhancing its biological activity .
  • Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to form more complex structures, which may exhibit improved pharmacological profiles .

Research indicates that 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown its effectiveness against various bacterial strains.
  • Antitumor Activity: It has been evaluated for its potential to inhibit cancer cell proliferation.
  • Neuroprotective Effects: Some investigations suggest it may protect neuronal cells from oxidative stress and apoptosis .

Several methods have been developed for synthesizing 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one:

  • Condensation Reactions: Typically involves the reaction of 2-amino compounds with appropriate carbonyl precursors in the presence of acid catalysts.
  • Multi-step Synthesis: Starting from simpler quinoline derivatives, introducing chloro and nitro groups through electrophilic substitution methods followed by cyclization.
  • One-Pot Synthesis: Recent advancements have led to efficient one-pot synthesis methods that streamline the process while maintaining high yields .

The applications of 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one span various fields:

  • Pharmaceutical Development: It serves as a lead compound for developing new antimicrobial and antitumor agents.
  • Chemical Probes: Utilized in biochemical assays to study enzyme interactions and cellular processes.
  • Agricultural Chemistry: Investigated for potential use in developing new pesticides or herbicides due to its biological activity against pathogens .

Interaction studies have focused on understanding how 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one interacts with various biological targets:

  • Enzyme Inhibition: It has shown promise as an inhibitor of specific enzymes involved in cancer progression.
  • Receptor Binding Studies: Research indicates that it may bind to neurotransmitter receptors, influencing neuronal signaling pathways.

These interactions highlight its potential as a therapeutic agent in treating various diseases .

Several compounds share structural similarities with 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable Properties
7-ChloroquinolineQuinolineAntimicrobial activity; less potent than target compound
5-NitroindoleIndoleNeuroprotective effects; different core structure
6-ChloroquinazolineQuinazolineAnticancer properties; lacks nitro group
7-NitroindazoleIndazoleAntimicrobial; different nitrogen arrangement

The presence of both chloro and nitro groups in 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one contributes to its unique reactivity and biological activity compared to these similar compounds .

Multi-Step Synthetic Pathways for Core Scaffold Assembly

The quinolinone core is typically constructed via cyclization of substituted anilines or benzamide precursors. A common route involves:

  • Condensation: 2-Amino-4-chlorobenzoic acid reacts with methyl acetoacetate under acidic conditions to form a β-ketoamide intermediate.
  • Cyclization: Treatment with polyphosphoric acid (PPA) induces ring closure, yielding 7-chloro-3,4-dihydroquinolin-2-one.
  • Nitration: Electrophilic aromatic substitution using nitric acid (HNO₃) in sulfuric acid introduces the nitro group at position 3.

Optimization Insights:

  • Nitration regioselectivity is controlled by the electron-withdrawing chlorine substituent, which directs nitration to the meta position.
  • Yields improve from 65% to 82% when using fuming HNO₃ at 0–5°C.

Table 1: Comparative Nitration Conditions

Nitrating AgentTemperature (°C)Yield (%)Regioselectivity
HNO₃/H₂SO₄0–5823-Nitro
Acetyl nitrate25683-Nitro
NO₂BF₄-10753-Nitro

One-Pot Sequential Synthesis Strategies

Recent advances employ tandem catalysis to streamline synthesis:

  • Ce(IV)/TEMPO System: Ceric ammonium nitrate (CAN) and 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) enable dehydrogenation of 7-chloro-3,4-dihydroquinolin-2-one, followed by nitration in a single vessel.
  • Pd/Cu Catalysis: Aryl halides undergo C–H activation and cyclization with nitroalkanes, achieving 89% yield in deep eutectic solvents (e.g., choline chloride:urea).

Advantages:

  • Reduced purification steps.
  • Solvent recycling minimizes waste.

Functionalization Techniques for Position-Specific Modifications

C-3 Nitro Reduction

The nitro group at C-3 is reduced to an amine using:

  • Zn/AcOH: Yields 7-chloro-3-amino-3,4-dihydroquinolin-2-one (94% purity).
  • Catalytic Hydrogenation: Pd/C under H₂ gas (1 atm) achieves quantitative conversion without over-reduction.

C-7 Chlorine Replacement

Nucleophilic aromatic substitution replaces chlorine with:

  • Methoxy Groups: NaOMe in DMF at 120°C (78% yield).
  • Piperazine: Microwave-assisted coupling with 1-(2,3-dichlorophenyl)piperazine forms antipsychotic intermediates.

Catalytic Systems for Nitro Group Introduction and Reduction

Nitration Catalysts

  • Bi(OTf)₃: Lewis acid enhances electrophilic nitration efficiency (TON = 320).
  • Zeolite H-Y: Microporous catalyst enables solvent-free nitration with 90% regioselectivity.

Reduction Catalysts

  • Fe/NH₄Cl: Eco-friendly system reduces nitro to amine in water (95% yield).
  • Enzymatic Reduction: Nitroreductases from E. coli achieve enantioselective reductions (ee > 98%).

The chloro substituent at position 7 of the quinolinone scaffold plays a pivotal role in modulating molecular interactions with biological targets. Studies on analogous dihydroquinolinone derivatives demonstrate that chloro groups at specific positions enhance binding affinity by optimizing hydrophobic interactions and steric complementarity within receptor pockets [2] [3]. For example, in glycogen synthase kinase-3β (GSK-3β) inhibitors, chloro substituents at position 7 improve inhibitory activity by stabilizing hydrogen bonds with key residues like Asp133 and Val135 [3].

Table 1: Bioactivity of Chloro-Substituted Dihydroquinolinone Derivatives

PositionTarget ProteinIC₅₀ (nM)Binding Interaction
7GSK-3β4.68–8.27H-bond with Asp133/Val135 [3]
6Tubulin (anti-angiogenic)51–60Steric hindrance reduction [2]

Positional optimization at C7 maximizes target engagement while minimizing off-target effects, as evidenced by reduced tau hyperphosphorylation in Alzheimer’s disease models [3]. In contrast, chloro groups at position 6 in steroidomimetic microtubule disruptors reduce steric hindrance, enabling deeper penetration into the colchicine binding site [2].

Nitro Group Electronic Effects on Receptor Binding Affinity

The nitro group at position 3 introduces strong electron-withdrawing effects, polarizing the quinolinone ring and enhancing dipole-dipole interactions with receptor sites. Computational analyses of similar nitroquinoline derivatives reveal that the nitro group’s resonance and inductive effects increase the compound’s electrophilicity, facilitating covalent or non-covalent interactions with nucleophilic residues [5] [6]. For instance, in antimicrobial agents, the nitro group’s electron-deficient character promotes binding to bacterial enzymes involved in redox processes [5].

Molecular docking simulations of GSK-3β inhibitors show that the nitro group’s orientation relative to the ATP-binding hinge region is critical. A 3-nitro configuration aligns the molecule’s dipole moment with the electrostatic potential of the binding pocket, improving binding energy by approximately 2.3 kcal/mol compared to non-nitrated analogs [3].

Role of Dihydroquinolinone Ring Saturation in Pharmacokinetics

Partial saturation of the quinolinone ring (3,4-dihydro configuration) balances rigidity and flexibility, optimizing both target binding and metabolic stability. Compared to fully aromatic analogs, the dihydroquinolinone scaffold exhibits:

  • Enhanced solubility: Reduced planar character decreases π-π stacking, improving aqueous solubility by ~40% [2].
  • Metabolic resistance: Saturation impedes cytochrome P450-mediated oxidation at the C3-C4 bond, extending half-life in hepatic microsomes [3].
  • Conformational biasing: X-ray crystallography of related dihydroisoquinolinones demonstrates that ring saturation induces a "steroid-like" conformation, enhancing compatibility with hydrophobic binding pockets [2].

Table 2: Pharmacokinetic Properties of Saturated vs. Aromatic Analogs

PropertyDihydroquinolinoneAromatic Quinolinone
Aqueous solubility (mg/mL)0.450.32
Microsomal stability (% remaining)7852
Plasma protein binding (%)8994

Comparative Analysis of Ortho vs Para Substituent Configurations

The spatial arrangement of substituents on the aromatic ring profoundly influences bioactivity. Ortho-substituted derivatives exhibit:

  • Increased steric bulk: Limits rotational freedom, favoring pre-organized conformations that reduce entropy penalties upon binding [6].
  • Enhanced electronic effects: Proximity between substituents amplifies electron-withdrawing/donating effects, as seen in ortho-nitro-chloro configurations [6].

In contrast, para-substituted analogs benefit from:

  • Reduced steric clash: Enables deeper penetration into planar binding sites, such as tubulin’s colchicine domain [2].
  • Improved solubility: Para-directed polar groups enhance solvation without compromising hydrophobic interactions [3].

Table 3: Ortho vs Para Substituent Effects on Tubulin Inhibition

ConfigurationGI₅₀ (nM)Binding Mode
Ortho-nitro51Surface binding (lower potency)
Para-methoxy33Deep pocket penetration [2]

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

226.0145198 g/mol

Monoisotopic Mass

226.0145198 g/mol

Heavy Atom Count

15

Dates

Last modified: 07-17-2023

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